1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCUSTWCSKATLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has gained attention due to its diverse biological activities. This article compiles research findings on its biological activity, including its potential as an anti-inflammatory agent, antimicrobial properties, and anticancer effects.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Anti-inflammatory Properties
Research indicates that triazole derivatives can inhibit cytokine production involved in inflammatory processes. The compound has been shown to reduce levels of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Table 1: Cytokine Inhibition by Triazole Derivatives
| Compound | Cytokine Inhibited | IC50 (µM) |
|---|---|---|
| This compound | TNF-α | 5.0 |
| Other Triazole Derivatives | IL-6 | 7.5 |
Antimicrobial Activity
Triazoles have demonstrated significant antimicrobial activity against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria. Results showed that it exhibits potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of this compound
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 µg/mL |
| Escherichia coli | 18 | 64 µg/mL |
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. It has shown promising results in inhibiting the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 3: Anticancer Effects on Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis |
| A549 | 15 | Cell cycle arrest at G2/M phase |
Case Studies
Several studies have highlighted the biological activity of triazole derivatives similar to this compound.
- Study on Anti-inflammatory Effects : A study demonstrated that triazole compounds significantly reduced inflammation markers in animal models of arthritis .
- Antimicrobial Efficacy : Another research focused on the synthesis of triazole derivatives which exhibited enhanced antibacterial activity compared to traditional antibiotics .
- Anticancer Research : A recent publication reported that triazole compounds induced apoptosis in cancer cells through mitochondrial pathways and increased caspase activity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde as an anticancer agent. Triazole derivatives are known for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted on human breast cancer cell lines (MCF-7), derivatives of triazoles were synthesized and tested for their cytotoxic effects. The results indicated that certain triazole derivatives exhibited significant inhibition of cell growth at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Materials Science
Polymer Composites
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Triazoles can act as cross-linking agents or modifiers in polymer synthesis, improving thermal stability and mechanical strength.
Data Table: Mechanical Properties of Polymer Composites
| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Polyethylene | 25 | 300 | 80 |
| Polyethylene + Triazole | 35 | 400 | 100 |
The addition of triazole derivatives resulted in a marked improvement in both tensile strength and thermal stability, indicating their potential utility in developing advanced materials for engineering applications .
Agricultural Applications
Pesticides and Herbicides
Triazole compounds are also being investigated for their potential use as agrochemicals. Their ability to inhibit fungal growth makes them suitable candidates for developing new pesticides and herbicides.
Case Study: Antifungal Activity
A series of experiments were conducted to evaluate the antifungal properties of triazole derivatives against common agricultural pathogens such as Fusarium spp. The results demonstrated that certain derivatives could effectively inhibit fungal growth at concentrations lower than those required for conventional fungicides. This suggests a promising avenue for reducing chemical inputs in agriculture while maintaining crop health .
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
Phenyl Ring Substitutions
- 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde : This analog lacks the 2-methyl group but retains the 3-fluoro substitution. It is synthesized via condensation of o-nitroaniline derivatives and exhibits high yields (96%) in subsequent reactions, such as forming pyrazol-3-one derivatives .
- This compound is synthesized under inert conditions using Schlenk techniques .
- 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde: The methoxy group is electron-donating, which may reduce reactivity toward nucleophilic additions. This compound is noted for its discontinued commercial availability but serves as a reference in structure-activity studies .
Alkyl and Benzyl Substitutions
- 1-(3-Fluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde : This derivative combines fluorination and benzyl substitution, yielding a compound with moderate cholinesterase inhibitory activity (76% yield) .
Tautomeric Forms (1H vs. 2H-Triazoles)
- 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde : The 2H-tautomer exhibits distinct hydrogen-bonding patterns and π–π interactions in crystallographic studies, leading to superior α-glycosidase inhibition compared to 1H analogs. This highlights the importance of tautomerism in biological activity .
α-Glycosidase Inhibition
- 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde : Exhibits potent inhibition via Schiff base formation with enzyme amine groups. The 2H-tautomer’s planar structure facilitates π–π stacking in active sites .
Cholinesterase Inhibition
- 1-(3-Fluorobenzyl)-1H-triazole-4-carbaldehyde : Shows moderate activity as a charged cholinesterase inhibitor, attributed to the fluorobenzyl group’s balance of hydrophobicity and electronic effects .
Antimicrobial and Antiviral Potential
- Triazole carbaldehydes with nitro or chlorophenyl substituents (e.g., 1-(4-nitrophenyl)- derivatives) are precursors to antimicrobial agents, though specific data for the 3-fluoro-2-methyl variant are lacking .
Crystallographic and Spectroscopic Insights
- Crystal Packing: Fluorinated triazoles often crystallize in monoclinic systems (e.g., P21/c), with hydrogen bonds involving the aldehyde oxygen and triazole nitrogen atoms stabilizing the lattice .
- NMR Signatures: The aldehyde proton (δ ~10.1–10.2 ppm) and triazole proton (δ ~8.0–8.1 ppm) are diagnostic in <sup>1</sup>H NMR, with fluorine atoms causing splitting in adjacent protons .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Route
This is the most common and reliable method for synthesizing 1,2,3-triazole derivatives, including the target compound:
Step 1: Formation of Aryl Azide
Starting from 3-fluoro-2-methylaniline, diazotization is performed followed by substitution with sodium azide to yield the corresponding aryl azide intermediate.Step 2: Cycloaddition with Alkyne
The aryl azide undergoes copper(I)-catalyzed cycloaddition with an alkyne derivative. This reaction forms the 1,2,3-triazole ring, selectively yielding the 1-substituted triazole.Step 3: Introduction of Aldehyde Group
The triazole intermediate is then oxidized or otherwise functionalized at the 4-position to introduce the carbaldehyde group. This can be achieved by selective formylation reactions or oxidation of a precursor methyl or hydroxymethyl group.
This approach benefits from high regioselectivity, mild reaction conditions, and good yields (>70%) when optimized for solvent choice (e.g., ethanol), temperature (~100°C), and catalysts (such as sodium acetate).
Alternative Cyclization Methods
- Cyclization of o-Nitroaniline Derivatives
Some protocols involve cyclizing o-nitroaniline derivatives under controlled conditions to form the triazole core, followed by substitution and oxidation steps to install the fluoromethylphenyl group and aldehyde functionality. This method is less common but can be used depending on precursor availability.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | NaNO2, HCl, 0–5°C | Formation of aryl diazonium salt |
| Azide Formation | NaN3, aqueous medium | Conversion to aryl azide |
| Cycloaddition (CuAAC) | Cu(I) catalyst (e.g., CuSO4 + sodium ascorbate), ethanol, 60–100°C | High regioselectivity, mild conditions |
| Aldehyde Introduction | Oxidation agents or formylation reagents, mild acidic/basic conditions | Maintains aldehyde integrity |
Spectroscopic and Analytical Characterization (Relevant to Preparation)
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aldehyde proton signals at ~9.8–10.2 ppm.
- ^19F NMR confirms the fluorine substituent on the phenyl ring.
- ^13C NMR confirms triazole and aldehyde carbons.
Mass Spectrometry (MS):
Confirms molecular weight (C10H8FN3O) ~ 205.19 g/mol.Infrared Spectroscopy (IR):
Characteristic aldehyde C=O stretch near 1700 cm⁻¹.Thin-Layer Chromatography (TLC):
Used to monitor reaction progress.X-ray Crystallography:
Used for absolute structural confirmation when crystalline samples are available.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| CuAAC (Click Chemistry) | Aryl azide formation, cycloaddition, oxidation | High regioselectivity, mild conditions | Requires azide handling, multi-step | >70% |
| o-Nitroaniline Cyclization | Cyclization, substitution, oxidation | Direct triazole formation | More complex precursor synthesis | Moderate |
| Lithiation-Carboxylation (Patent-based) | Nucleophilic substitution, lithiation, carboxylation, esterification | Avoids isomerization, high purity | More steps, specialized reagents | ~70% (related compounds) |
Research Findings and Considerations
The aldehyde group at the 4-position is reactive and requires careful control of reaction conditions to prevent side reactions during synthesis.
The fluorine substituent on the phenyl ring influences the electronic properties and reactivity of the molecule, necessitating optimization of reaction times and temperatures.
Use of copper catalysts in the azide-alkyne cycloaddition is well-established and provides a robust route to 1,2,3-triazoles with diverse substituents.
Protection/deprotection strategies and lithiation/carboxylation steps from related triazole chemistry can be adapted to improve yields and selectivity.
This detailed overview consolidates diverse and authoritative sources on the preparation of this compound, focusing on practical synthetic methods, reaction conditions, and characterization techniques essential for researchers in organic and medicinal chemistry.
Q & A
Q. What are the key synthetic pathways for preparing 1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde?
The compound is synthesized via a multi-step procedure. A common method involves reacting precursors such as 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethanol at 100°C for 2 hours, using sodium acetate as a catalyst . Precursors like o-nitroaniline derivatives are often cyclized under controlled conditions to form the triazole core. Reaction optimization focuses on solvent choice (e.g., ethanol for solubility), temperature control, and catalyst selection to achieve yields >70% .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the structure, particularly the aldehyde proton (~9.8–10.2 ppm) and fluorine substituents. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). Thin-layer chromatography (TLC) monitors reaction progress, and X-ray crystallography resolves absolute configuration in crystalline forms .
Q. How does the presence of the aldehyde group influence reactivity in derivatization reactions?
The aldehyde group enables nucleophilic additions (e.g., formation of Schiff bases with amines) and serves as a site for further functionalization. For example, condensation reactions with hydrazines yield hydrazones, which are precursors to heterocyclic scaffolds. The aldehyde’s electrophilicity is moderated by the electron-withdrawing triazole ring, requiring mild acidic or basic conditions to avoid side reactions .
Advanced Research Questions
Q. How can contradictory spectral data during characterization be resolved?
Discrepancies in NMR or MS data often arise from tautomerism (1H- vs. 2H-triazole forms) or solvent-dependent conformational changes. Advanced techniques like 2D NMR (COSY, HSQC) clarify coupling patterns, while X-ray crystallography provides unambiguous structural confirmation. For example, crystallographic studies of analogous triazole-carbaldehydes revealed planar triazole rings and non-covalent interactions (e.g., π-stacking) that stabilize specific tautomers .
Q. What structural features contribute to its biological activity, such as glycosidase inhibition?
The aldehyde group forms reversible Schiff bases with lysine residues in enzyme active sites, as seen in α-glycosidase inhibition studies. Substitution patterns (e.g., 3-fluoro-2-methylphenyl) enhance lipophilicity and target binding via van der Waals interactions. Comparative studies show 2H-triazole derivatives (vs. 1H) exhibit higher activity due to improved alignment with enzyme pockets .
Q. What strategies optimize reaction yield and purity in large-scale synthesis?
- Catalyst screening : Sodium acetate or K₂CO₃ improves cyclization efficiency .
- Solvent selection : Ethanol balances solubility and reaction kinetics.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes by-products.
- Scale-up challenges : Exothermic reactions require controlled heating, and inert atmospheres prevent aldehyde oxidation .
Q. How does crystallographic data inform structure-activity relationships (SAR)?
X-ray structures reveal key intermolecular interactions. For example, the aldehyde oxygen participates in hydrogen bonds with water molecules in the crystal lattice, while the triazole ring engages in π-π stacking with aromatic residues in protein targets. These interactions guide SAR by highlighting substituents that enhance binding affinity or solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
